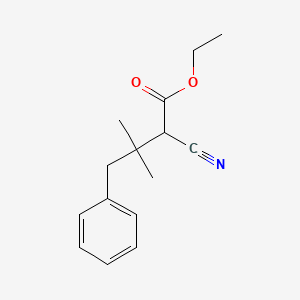![molecular formula C20H28Cl2N2O5 B8539736 (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a tert-butoxycarbonyl (BOC) protecting group, and a dichlorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate typically involves multiple steps:
Protection of Amines: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a substitution reaction, typically using 3,5-dichlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
化学反应分析
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Bases like sodium hydroxide, DMAP.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce different functional groups.
科学研究应用
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
作用机制
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The BOC group can be removed to reveal the active amine, which can interact with biological targets .
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzylamine: Similar structure but lacks the morpholine ring and BOC group.
Morpholine-4-carboxylate Derivatives: Compounds with similar morpholine ring structures but different substituents.
BOC-Protected Amines: Compounds with the BOC protecting group but different core structures.
Uniqueness
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is unique due to the combination of its dichlorobenzyl, morpholine, and BOC-protected amine functionalities.
属性
分子式 |
C20H28Cl2N2O5 |
|---|---|
分子量 |
447.3 g/mol |
IUPAC 名称 |
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-20(2,3)29-18(25)23(4)6-5-17-12-24(7-8-27-17)19(26)28-13-14-9-15(21)11-16(22)10-14/h9-11,17H,5-8,12-13H2,1-4H3 |
InChI 键 |
YTUGEVNBPAIHMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3R)-1-[(4-chlorophenyl)sulfonyl]-3-methylpiperazine](/img/structure/B8539715.png)






